molecular formula C5H5N3O2 B2871815 3-Nitro-5-vinyl-1H-pyrazole CAS No. 2007081-85-6

3-Nitro-5-vinyl-1H-pyrazole

Cat. No. B2871815
CAS RN: 2007081-85-6
M. Wt: 139.114
InChI Key: FLEDKOPKAREIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-vinyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and contains a nitro and vinyl group, which gives it distinctive properties. In

Scientific Research Applications

Organic Synthesis

3-Nitro-5-vinyl-1H-pyrazole: serves as a versatile intermediate in organic synthesis. Its vinyl group can undergo various addition reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can participate in cycloaddition reactions to form bicyclic pyrazole derivatives, which are prevalent in many biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, 3-Nitro-5-vinyl-1H-pyrazole derivatives have been explored for their potential pharmacological properties. Pyrazole-containing compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This compound can be used to synthesize analogs that may act as lead compounds in drug discovery .

Material Science

The nitro group in 3-Nitro-5-vinyl-1H-pyrazole contributes to its application in material science. It can be used to create polymers with enhanced properties such as thermal stability and mechanical strength. Additionally, its incorporation into electronic materials could improve conductivity and charge transfer capabilities .

Photophysical Studies

Pyrazole derivatives exhibit exceptional photophysical properties. 3-Nitro-5-vinyl-1H-pyrazole can be utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structural flexibility allows for fine-tuning of emission wavelengths, which is crucial for developing new photonic materials .

Agricultural Chemistry

In the field of agricultural chemistry, 3-Nitro-5-vinyl-1H-pyrazole can be modified to produce compounds with herbicidal or insecticidal properties. Its ability to interfere with specific biological pathways in pests makes it a candidate for developing safer and more effective agrochemicals .

Catalysis

The pyrazole ring in 3-Nitro-5-vinyl-1H-pyrazole can act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various chemical reactions, including hydrogenation and oxidation processes. This application is significant in industrial chemistry for creating more efficient and eco-friendly catalysts .

Energetic Materials

Due to the presence of the nitro group, 3-Nitro-5-vinyl-1H-pyrazole is a potential precursor for the synthesis of energetic materials. It can be used to develop high-energy density compounds for use in propellants and explosives, with the aim of achieving higher performance with lower sensitivity .

Environmental Chemistry

Lastly, 3-Nitro-5-vinyl-1H-pyrazole derivatives can play a role in environmental chemistry. They can be engineered to create sensors for detecting pollutants or to remove hazardous substances from the environment. Their chemical reactivity enables them to bind with various contaminants, aiding in environmental remediation efforts .

properties

IUPAC Name

3-ethenyl-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-2-4-3-5(7-6-4)8(9)10/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEDKOPKAREIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NNC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.